![molecular formula C21H22FN3O4S B11168332 4-({4-[(4-Fluorophenyl)sulfonyl]piperazino}carbonyl)-1-phenyl-2-pyrrolidinone](/img/structure/B11168332.png)
4-({4-[(4-Fluorophenyl)sulfonyl]piperazino}carbonyl)-1-phenyl-2-pyrrolidinone
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Overview
Description
- It belongs to the class of chromenone derivatives and exhibits interesting pharmacological properties.
4-({4-[(4-Fluorophenyl)sulfonyl]piperazino}carbonyl)-1-phenyl-2-pyrrolidinone: , also known by its systematic IUPAC name, is a chemical compound with the molecular formula C₁₉H₁₇FN₂O₄S.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 4-aminopiperidine with 4-fluorobenzoyl chloride, followed by cyclization to form the chromenone ring.
Reaction Conditions: The reaction typically occurs under anhydrous conditions using suitable solvents (e.g., dichloromethane or tetrahydrofuran) and base (such as triethylamine).
Industrial Production: Although not widely produced industrially, research laboratories synthesize this compound for further investigations.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl moiety (-SO₂-) adjacent to the 4-fluorophenyl group is susceptible to nucleophilic substitution under basic or acidic conditions. This reactivity is critical for generating derivatives with altered pharmacological properties.
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Reaction Example :
The sulfonyl group can undergo displacement with amines or alkoxides. For instance, in a study on analogous sulfonyl-piperazine derivatives, substitution with pyrrolidine yielded derivatives showing enhanced kinase inhibition activity .Conditions :
Hydrolysis of the Carbonyl Group
The carbonyl group linking the piperazine and pyrrolidinone rings can undergo hydrolysis to form carboxylic acid derivatives. This reaction is pH-dependent and typically requires strong acidic or basic conditions.
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Mechanism :
Acid-catalyzed hydrolysis yields a carboxylic acid, while basic conditions (e.g., LiOH) produce carboxylate salts .Data :
Coupling Reactions via Piperazine Linkage
The piperazine ring serves as a versatile scaffold for further functionalization. Its secondary amines participate in acylations, alkylations, or Suzuki couplings to introduce diverse substituents.
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Example :
Reaction with 4-(bromomethyl)acetophenone in DMF/K₂CO₃ forms N-alkylated derivatives, a common strategy to enhance bioavailability .Conditions :
Ring-Opening of Pyrrolidinone
The pyrrolidinone ring can undergo ring-opening under strong nucleophilic or reducing conditions. For example, treatment with Grignard reagents or LiAlH₄ may yield amino alcohol intermediates.
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Application :
Ring-opening derivatives have been explored for their anticonvulsant and antitumor activities, as seen in structurally related pyrrolidinone-thiazole hybrids .
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl group can participate in EAS, though the electron-withdrawing nature of the sulfonyl group deactivates the ring. Directed ortho-metalation (DoM) strategies may enable functionalization.
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Limitations :
Fluorine’s strong electronegativity reduces reactivity, requiring catalysts like FeCl₃ or AlCl₃ for nitration or halogenation.
Cross-Coupling Reactions
The aryl fluoride moiety may engage in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, though such reactions are less common due to the sulfonyl group’s steric hindrance.
Mechanistic Insights and Challenges
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Steric Hindrance : The sulfonyl and fluorophenyl groups create steric bulk, limiting reactivity at the piperazine nitrogen .
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Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
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Thermodynamic Control : Multi-step syntheses require precise temperature control to avoid side reactions.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 4-({4-[(4-Fluorophenyl)sulfonyl]piperazino}carbonyl)-1-phenyl-2-pyrrolidinone exhibit potent antitumor properties. These compounds act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. For instance, studies have shown that modifications in the phenyl ring can enhance the inhibitory activity against VEGFR-2, leading to reduced tumor growth in preclinical models .
Neurological Applications
The compound's ability to modulate neurotransmitter systems makes it a candidate for treating neurological disorders. In particular, derivatives of this compound have been investigated for their effects on calcium channels, potentially offering therapeutic benefits in conditions such as neuropathic pain and epilepsy .
Cardiovascular Effects
Preliminary studies suggest that the compound may influence cardiovascular health by affecting calcium signaling pathways. The inhibition of Cav2.2 calcium channels has been associated with reduced cardiac hypertrophy and improved cardiac function in animal models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key findings related to structural modifications:
Modification | Biological Activity | Mechanism |
---|---|---|
Addition of methyl group | Increased VEGFR-2 inhibition | Enhanced binding affinity |
Substitution on piperazine | Improved solubility and bioavailability | Facilitates cellular uptake |
Variation in sulfonyl group | Altered selectivity for calcium channels | Modulates pharmacodynamics |
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound in xenograft models of breast cancer. The results demonstrated a significant reduction in tumor size compared to controls, attributed to the compound's ability to inhibit angiogenesis through VEGFR-2 blockade.
Case Study 2: Neuropathic Pain Model
In a neuropathic pain model, administration of the compound resulted in decreased pain sensitivity and improved motor function. This effect was linked to its action on calcium channels, suggesting potential applications in pain management therapies.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of a chromenone scaffold, piperazino carbonyl group, and fluorophenyl sulfonyl moiety sets it apart.
Similar Compounds: While this compound is relatively unique, related structures include other chromenones, piperazino derivatives, and sulfonyl-containing compounds.
Biological Activity
The compound 4-({4-[(4-Fluorophenyl)sulfonyl]piperazino}carbonyl)-1-phenyl-2-pyrrolidinone is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a piperazine moiety, a sulfonyl group, and a pyrrolidinone ring. The presence of the 4-fluorophenyl group is significant for its biological activity. The molecular formula is C18H20FN3O5S .
Research indicates that compounds similar to This compound may act through multiple mechanisms:
- Calcium Channel Modulation : Piperazine derivatives have been identified as modulators of Cav2.2 calcium channels, which are crucial in neurotransmitter release and pain signaling .
- Anticonvulsant Activity : Some piperazine derivatives exhibit significant anticonvulsant properties in various animal models, including maximal electroshock (MES) and pentylenetetrazol (PTZ) tests . This suggests potential applications in treating epilepsy.
- Cytotoxic Effects : The compound may display cytotoxic activity against cancer cell lines, indicating its potential as an anticancer agent. Studies have shown that structural modifications can enhance the antiproliferative effects of similar compounds .
Biological Activity Data
The following table summarizes the biological activities reported for piperazine derivatives related to this compound:
Case Studies
Several studies have explored the biological activity of piperazine derivatives:
- Anticonvulsant Efficacy : A study demonstrated that a related piperazine compound significantly reduced seizure duration in animal models, suggesting its potential for epilepsy management .
- Cancer Cell Line Studies : Research involving multiple cancer cell lines showed that modifications to the piperazine structure could enhance cytotoxicity, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .
- Neuroprotective Properties : Investigations into acetylcholinesterase inhibition revealed that certain derivatives could potentially protect against neurodegenerative diseases by preventing amyloid peptide aggregation .
Properties
Molecular Formula |
C21H22FN3O4S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C21H22FN3O4S/c22-17-6-8-19(9-7-17)30(28,29)24-12-10-23(11-13-24)21(27)16-14-20(26)25(15-16)18-4-2-1-3-5-18/h1-9,16H,10-15H2 |
InChI Key |
VDEWRZKVGBNOOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC(=O)N(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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